3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide
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Overview
Description
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound that has garnered interest due to its diverse biological and chemical properties. This compound is characterized by the presence of a fluorophenyl group attached to an oxadiazole ring, which is further connected to a carbohydrazide moiety. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with cyanogen bromide to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular pathways by modulating the activity of key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbohydrazide
- 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carbohydrazide
- 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide
Uniqueness
Compared to its analogs, 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius enhance the compound’s stability and reactivity. These properties make it more effective in certain biological and chemical applications .
Properties
Molecular Formula |
C9H7FN4O2 |
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Molecular Weight |
222.18 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carbohydrazide |
InChI |
InChI=1S/C9H7FN4O2/c10-6-3-1-5(2-4-6)7-12-9(16-14-7)8(15)13-11/h1-4H,11H2,(H,13,15) |
InChI Key |
VTJQWTMXXJPACF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)NN)F |
Origin of Product |
United States |
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